molecular formula C13H14N4O B2762604 5,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide CAS No. 2415511-22-5

5,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2762604
CAS No.: 2415511-22-5
M. Wt: 242.282
InChI Key: UCGDNRNJXFKDPQ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, and a carboxamide group attached to a 4-methylpyridin-2-yl moiety. The molecular formula of this compound is C13H14N4O, and it has a molecular weight of 242.282 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide typically involves the following steps:

    N-oxidation of 6-chloro-2,4-diaminopyrimidine: This step is carried out using hydrogen peroxide (H2O2) in the presence of a CoFe2O4 magnetic nanocatalyst in ethanol under reflux conditions.

    Formation of the pyrimidine ring: The intermediate product undergoes further reactions to form the pyrimidine ring with dimethyl substitutions at positions 5 and 6.

    Attachment of the carboxamide group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts.

    Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

5,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide:

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Compounds with anti-HIV activity.

Uniqueness

5,6-Dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both pyrimidine and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,6-dimethyl-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-8-4-5-14-11(6-8)17-13(18)12-9(2)10(3)15-7-16-12/h4-7H,1-3H3,(H,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGDNRNJXFKDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=NC=NC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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